2-(5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}furan-2-yl)acetic acid
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Overview
Description
2-(5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}furan-2-yl)acetic acid is a complex organic compound that features a furan ring, a tetrahydropyridine ring, and a tert-butoxycarbonyl (BOC) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}furan-2-yl)acetic acid typically involves multiple steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through the hydrogenation of pyridine derivatives under specific conditions.
Introduction of the BOC Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Furan Ring: This step involves cyclization reactions that form the furan ring structure.
Coupling of the Furan and Tetrahydropyridine Rings: This is typically done using Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Flow microreactor systems have been shown to be efficient and sustainable for such processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions can occur at the tetrahydropyridine ring.
Substitution: The BOC protecting group can be selectively removed under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be used for BOC deprotection.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced derivatives of the tetrahydropyridine ring.
Substitution: Deprotected amine derivatives.
Scientific Research Applications
2-(5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}furan-2-yl)acetic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Used in the study of enzyme interactions and metabolic pathways.
Industrial Applications: Potential use in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The BOC group serves as a protecting group, allowing selective reactions at other sites of the molecule .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butoxy)acetic acid: Similar in having the tert-butoxy group but lacks the complex ring structures.
(1-BOC-Piperidin-4-yl)acetic acid: Similar in having the BOC-protected amine but with a piperidine ring instead of a tetrahydropyridine ring.
Uniqueness
The uniqueness of 2-(5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}furan-2-yl)acetic acid lies in its combination of a furan ring, a tetrahydropyridine ring, and a BOC protecting group, which provides a versatile scaffold for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C16H21NO5 |
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Molecular Weight |
307.34 g/mol |
IUPAC Name |
2-[5-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]furan-2-yl]acetic acid |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-6-11(7-9-17)13-5-4-12(21-13)10-14(18)19/h4-6H,7-10H2,1-3H3,(H,18,19) |
InChI Key |
LVDRHSFDJKZPRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(O2)CC(=O)O |
Origin of Product |
United States |
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